

Spectroscopic Analysis of Diethyl 2-(1-nitroethyl)succinate: A Technical Guide

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Compound of Interest		
Compound Name:	Diethyl 2-(1-nitroethyl)succinate	
Cat. No.:	B1388480	Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for **Diethyl 2-(1-nitroethyl)succinate**. As experimental spectroscopic data for this specific compound is not readily available in the public domain, this document presents a comprehensive analysis based on the well-characterized parent compound, diethyl succinate. The guide includes a theoretical prediction of the spectroscopic characteristics of **Diethyl 2-(1-nitroethyl)succinate**, detailed experimental protocols for acquiring such data, and a summary of the known data for diethyl succinate for comparative purposes.

Spectroscopic Data Summary

Due to the absence of publicly available experimental spectra for **Diethyl 2-(1-nitroethyl)succinate**, this section provides the spectroscopic data for the parent compound, diethyl succinate, as a reference. This is followed by a theoretical prediction of the spectroscopic data for the target molecule.

Reference Spectroscopic Data: Diethyl Succinate

The experimental spectroscopic data for diethyl succinate is well-documented and is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Diethyl Succinate



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.10	Quartet	4H	-O-CH2-CH3
2.56	Singlet	4H	-CO-CH2-CH2-CO-
1.21	Triplet	6H	-O-CH2-CH3

Solvent: CDCl3, Reference: TMS

Table 2: 13C NMR Spectroscopic Data for Diethyl Succinate[1]

Chemical Shift (δ) ppm	Assignment
172.2	C=O
60.3	-O-CH ₂ -CH ₃
29.0	-CO-CH ₂ -CH ₂ -CO-
14.0	-O-CH ₂ -CH ₃

Solvent: $CDCl_3$, Reference: TMS[1]

Table 3: Infrared (IR) Spectroscopic Data for Diethyl Succinate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1735	Strong	C=O stretch (Ester)
~1200	Strong	C-O stretch (Ester)
2980-2850	Medium	C-H stretch (Alkyl)

Table 4: Mass Spectrometry (MS) Data for Diethyl Succinate



m/z	Relative Intensity	Assignment
174	Moderate	[M] ⁺ (Molecular Ion)
129	High	[M - OCH ₂ CH ₃]+
101	High	[M - COOCH2CH3]+

Predicted Spectroscopic Data for Diethyl 2-(1-nitroethyl)succinate

The introduction of a 1-nitroethyl substituent at the 2-position of the succinate backbone is expected to significantly alter the spectroscopic properties. The following tables outline the predicted data for **Diethyl 2-(1-nitroethyl)succinate**.

Table 5: Predicted ¹H NMR Spectroscopic Data for **Diethyl 2-(1-nitroethyl)succinate**



Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Integration	Assignment	Rationale
~4.8 - 5.2	Multiplet	1H	CH-NO2	The proton attached to the carbon bearing the nitro group will be significantly deshielded.
~4.1 - 4.3	Quartet	4H	-O-CH2-CH3	Similar to diethyl succinate, but may be slightly shifted due to the nearby electronwithdrawing group.
~3.0 - 3.5	Multiplet	1H	-CO- CH(CH2NO2)-	The methine proton on the succinate backbone will be deshielded by the adjacent ester and nitroethyl groups.
~2.5 - 2.9	Multiplet	2H	-CH2-CO-	The methylene protons on the succinate backbone will be diastereotopic and show complex splitting.
~1.6 - 1.8	Doublet	3H	CH3-CHNO2	The methyl protons of the nitroethyl group



				will be split by
				the adjacent
				methine proton.
~1.2 - 1.4	Triplet	6H	-O-CH₂-CH₃	Similar to diethyl succinate.

Table 6: Predicted ¹³C NMR Spectroscopic Data for Diethyl 2-(1-nitroethyl)succinate

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~170 - 173	C=O	Two distinct ester carbonyl signals are expected due to the loss of symmetry.
~80 - 90	CH-NO2	The carbon attached to the nitro group will be significantly shifted downfield.
~61 - 63	-O-CH2-CH3	Two distinct signals may be observed for the two ester ethyl groups.
~45 - 55	-CO-CH(CH2NO2)-	The substituted carbon on the succinate backbone.
~30 - 35	-CH₂-CO-	The unsubstituted methylene carbon on the succinate backbone.
~15 - 20	CH3-CHNO2	The methyl carbon of the nitroethyl group.
~14	-O-CH₂-CH₃	The methyl carbons of the ethyl ester groups.

Table 7: Predicted Infrared (IR) Spectroscopic Data for Diethyl 2-(1-nitroethyl)succinate



Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
~1735	Strong	C=O stretch (Ester)
~1550	Strong	Asymmetric NO ₂ stretch
~1370	Strong	Symmetric NO ₂ stretch
~1200	Strong	C-O stretch (Ester)
2980-2850	Medium	C-H stretch (Alkyl)

Table 8: Predicted Mass Spectrometry (MS) Data for Diethyl 2-(1-nitroethyl)succinate

m/z	Assignment
247	[M] ⁺ (Molecular Ion)
201	[M - NO ₂] ⁺
174	[M - CH ₃ CHNO ₂] ⁺
129	[M - CH ₃ CHNO ₂ - OCH ₂ CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Diethyl 2-(1-nitroethyl)succinate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, an



acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

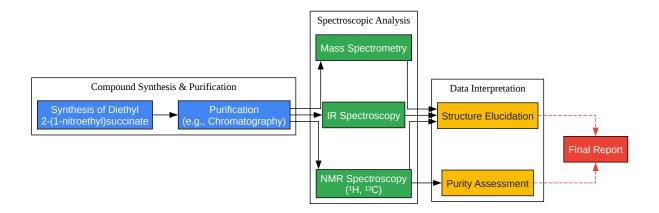
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
 a suitable inlet system. For a volatile compound, gas chromatography-mass spectrometry
 (GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion or liquid
 chromatography-mass spectrometry (LC-MS) can be used.
- Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) can be used to enhance the observation of the molecular ion.



- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow and Pathway Visualization

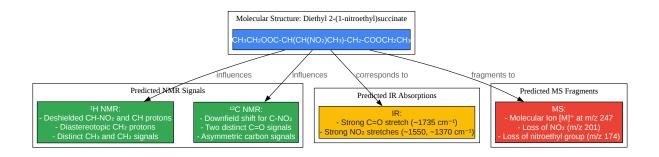
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the predicted spectral features and the molecular structure of **Diethyl 2- (1-nitroethyl)succinate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.





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Caption: Logical relationship between the structural features of **Diethyl 2-(1-nitroethyl)succinate** and its predicted spectroscopic signals.

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References

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